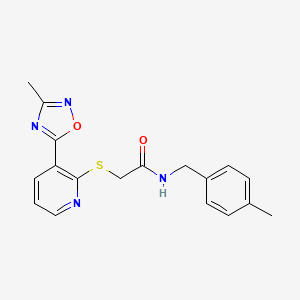

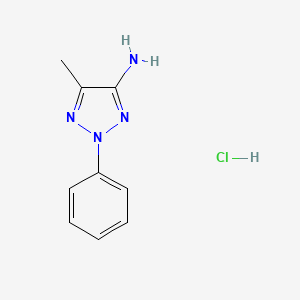

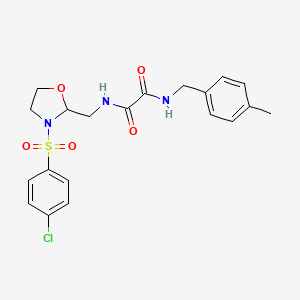

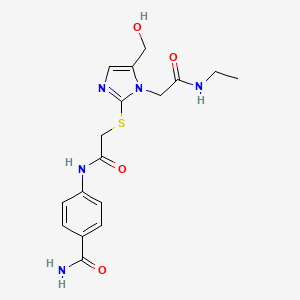

2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as the 1,2,4-oxadiazole and pyridine rings. These structural motifs are commonly found in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which share some structural similarities with the compound , involves the exploration of different N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives, which also contain a pyridine moiety, can be achieved through a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles followed by acidic hydrolysis . These methods may provide insights into potential synthetic routes for the compound of interest.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic rings that are known to contribute to the binding affinity and selectivity towards biological targets. The 1,2,4-oxadiazole ring, in particular, is a bioisostere for the amide group and is often used in drug design to improve metabolic stability . The pyridine ring is another common structural feature that can engage in hydrogen bonding and π-π interactions, which can be crucial for the biological activity of the compound .

Chemical Reactions Analysis

Compounds containing acetamide groups and heterocyclic structures can participate in a variety of chemical reactions. For example, acetamides can be involved in nucleophilic substitution reactions or can act as electrophiles in reactions with organometallic reagents. The presence of a 1,2,4-oxadiazole ring can also lead to unique reactivity patterns, such as the formation of protected acetamidines, which can be further modified through various synthetic transformations including alkylation and Michael addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with moderate to high lipophilicity, which can affect their solubility and permeability. The stability of the compound under physiological conditions is also an important consideration, as the 1,2,4-oxadiazole ring is known to confer resistance to hydrolysis, potentially leading to a longer duration of action in biological systems .

Scientific Research Applications

Oxidation Reactivity and Synthetic Applications

The chemical oxidation of compounds related to the query structure, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, has been explored. These studies offer insights into synthetic routes and the reactivity of similar compounds. The oxidation processes generate diverse products, characterized by spectroscopic methods and X-ray crystallography, illustrating the compound's utility in synthetic chemistry and material science (Pailloux et al., 2007).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, similar in functional group arrangement to the query compound, has led to the synthesis and characterization of novel coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating the potential of such compounds in biochemistry and pharmacology (Chkirate et al., 2019).

Potential Therapeutic Applications

The discovery of compounds closely related to the query molecule has been reported in the context of searching for new therapeutic agents. For example, derivatives have been identified as potent inhibitors in pharmacological studies, suggesting their utility in drug discovery and medicinal chemistry. This includes the identification of clinical candidates for the treatment of diseases involving specific protein overexpression (Shibuya et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds derived from similar acetamide precursors has been studied for their antitumor activities. These compounds, including derivatives with thiophene, thiazole, and pyrazole rings, show significant inhibitory effects against various human cancer cell lines, highlighting the potential of such molecules in developing new anticancer therapies (Shams et al., 2010).

properties

IUPAC Name |

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-5-7-14(8-6-12)10-20-16(23)11-25-18-15(4-3-9-19-18)17-21-13(2)22-24-17/h3-9H,10-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYLVJUYUXKPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

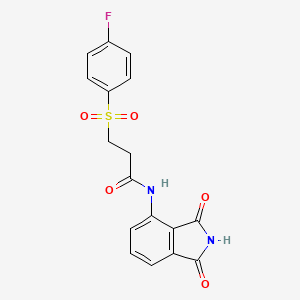

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)

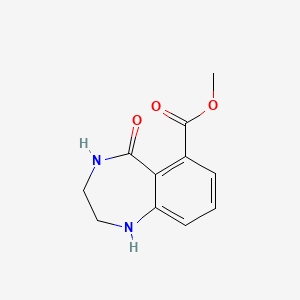

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)